molecular formula C6H6N4O2S B349574 6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 1017393-74-6

6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No. B349574
CAS RN: 1017393-74-6
M. Wt: 198.21g/mol
InChI Key: JUBZSRSNXLMOKN-UHFFFAOYSA-N
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Description

“6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class of compounds . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives typically involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles . In one study, the reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 hours afforded a low yield (30%) of N,N′-(ethane-1,2-diyl)bis(2-(4-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)phenoxy)-acetamide) (8a) .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives are typically characterized by the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles . This reaction can lead to the formation of two regioisomers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives can vary depending on the specific compound. For instance, the IR spectrum of one compound showed a band due to an amide carbonyl at 1654 cm-1 .

Scientific Research Applications

Anti-HIV Activity

Triazolothiadiazine derivatives have been found to exhibit promising anti-HIV properties. This application is crucial in the ongoing research for effective HIV treatments .

CNS Stimulant

These compounds have shown potential as central nervous system (CNS) stimulants, which could be beneficial in treating disorders such as narcolepsy and attention deficit hyperactivity disorder (ADHD) .

Antifungal and Anti-inflammatory

Studies suggest that triazolothiadiazine derivatives possess antifungal and anti-inflammatory activities, making them candidates for treating fungal infections and inflammatory conditions .

Anticancer Potential

Research has indicated that certain derivatives can act against human cancer cell lines, offering a pathway for developing new anticancer drugs .

Antimicrobial Activity

These compounds have been associated with antimicrobial properties, which could lead to new treatments for bacterial infections .

Antiepileptic Applications

Derivatives of triazolothiadiazine have been used in drugs like Lamotrigine, an antiepileptic medication, showcasing their importance in neurological therapies .

Energetic Materials Research

The structural properties of triazolothiadiazine derivatives are being explored for use in energetic materials, which have applications in various industries including defense .

Anxiolytic and Antidepressant Effects

There is potential for these compounds to be used in treating anxiety and depression due to their anxiolytic and antidepressant activities .

Future Directions

The future directions for research on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives could involve further exploration of their diverse pharmacological activities and potential therapeutic applications . Additionally, more studies are needed to fully understand their mechanism of action and to optimize their synthesis .

properties

IUPAC Name

2-(7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2S/c11-5(12)1-4-2-13-6-8-7-3-10(6)9-4/h3H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBZSRSNXLMOKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN2C=NN=C2S1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

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